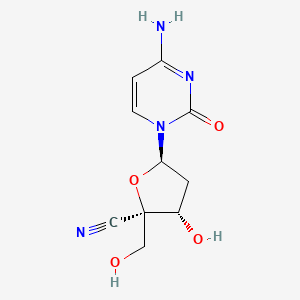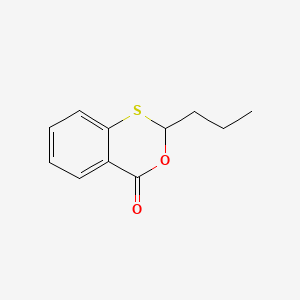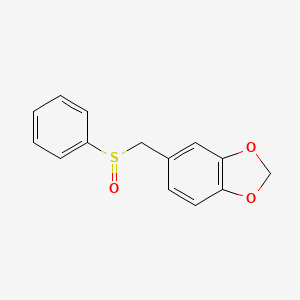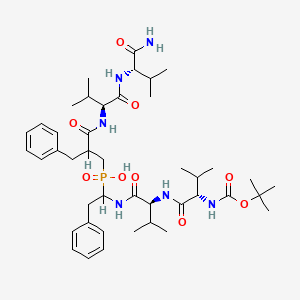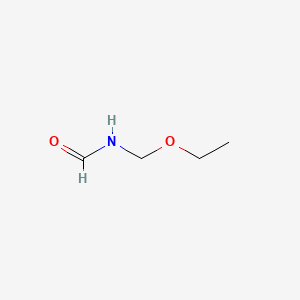
Ethoxymethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethylformamide is an organic compound with the molecular formula C4H9NO2 It is a formamide derivative, characterized by the presence of an ethoxy group attached to the nitrogen atom of the formamide
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxymethylformamide can be synthesized through the reaction of ethyl formate with methylamine. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the process. The general reaction is as follows: [ \text{Ethyl Formate} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamide derivatives under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: Ethoxymethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Ethoxymethylformamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of ethoxymethylformamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the ethoxy group is replaced by other functional groups. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Dimethylformamide (DMF): A widely used solvent with similar formamide structure but with two methyl groups instead of an ethoxy group.
N-Methylformamide (NMF): Another formamide derivative with a single methyl group.
Uniqueness of Ethoxymethylformamide: this compound is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to other formamide derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role .
Properties
CAS No. |
38952-30-6 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(ethoxymethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6) |
InChI Key |
JSZMWHPRZAGZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



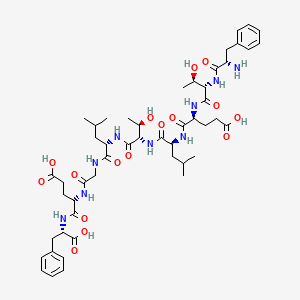
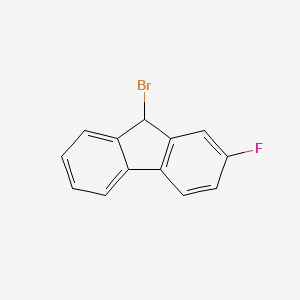

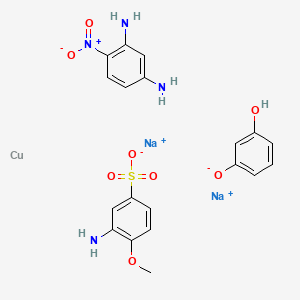
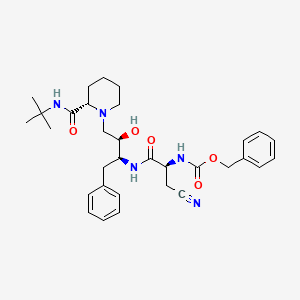
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
